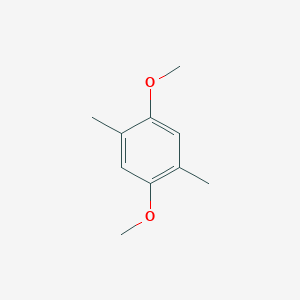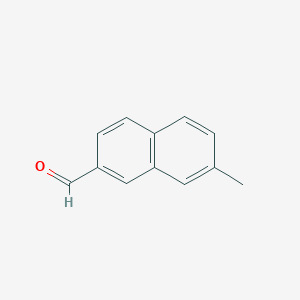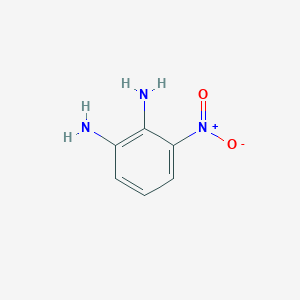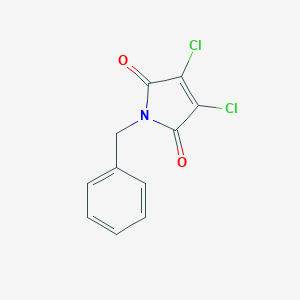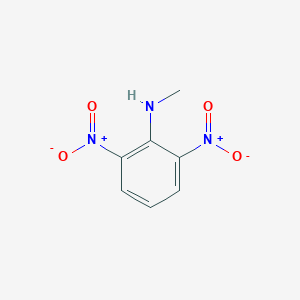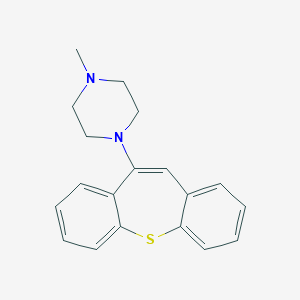
10-(4-Methylpiperazino)dibenzo(b,f)thiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Methylpiperazino)dibenzo(b,f)thiepin, also known as maprotiline, is an antidepressant drug that belongs to the class of tetracyclic compounds. It was first synthesized in the late 1960s and has been used clinically to treat depression and anxiety disorders. The drug acts by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters that play an important role in regulating mood, sleep, and appetite.
Mecanismo De Acción
The mechanism of action of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin involves the inhibition of the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity and improves mood, sleep, and appetite. Maprotiline also has some affinity for other receptors such as histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Maprotiline has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in neuroplasticity and neuronal survival. Maprotiline has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maprotiline has some advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in animal models and clinical trials. This makes it a useful tool for investigating the neurobiological basis of depression and anxiety disorders. However, one limitation is that it has a relatively narrow therapeutic window and can cause side effects such as sedation, dry mouth, and constipation. This can make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 10-(4-Methylpiperazino)dibenzo(b,f)thiepin. One direction is to investigate its potential use in combination with other drugs to treat more severe forms of depression and anxiety disorders. Another direction is to explore its effects on other neurotransmitter systems such as dopamine and glutamate. Finally, there is a need to develop new and more selective compounds that target specific subtypes of norepinephrine and serotonin receptors to improve the efficacy and tolerability of antidepressant drugs.
Métodos De Síntesis
The synthesis of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin involves the reaction of 2-chlorodibenzo(b,f)thiepin with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Maprotiline has been extensively studied for its antidepressant properties and its mechanism of action. It has been shown to be effective in treating major depressive disorder, dysthymia, and anxiety disorders. In addition, 10-(4-Methylpiperazino)dibenzo(b,f)thiepin has been used in combination with other drugs to treat more severe forms of depression.
Propiedades
Número CAS |
22012-13-1 |
|---|---|
Nombre del producto |
10-(4-Methylpiperazino)dibenzo(b,f)thiepin |
Fórmula molecular |
C19H20N2S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-benzo[b][1]benzothiepin-5-yl-4-methylpiperazine |
InChI |
InChI=1S/C19H20N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,14H,10-13H2,1H3 |
Clave InChI |
DZFJHCPPSOWCCB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canónico |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC=CC=C42 |
Otros números CAS |
22012-13-1 |
Sinónimos |
10-(4-methylpiperazino)dibenzo(b,f)thiepin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



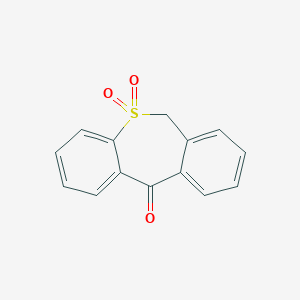

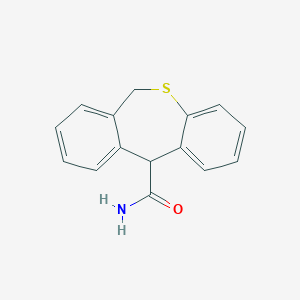
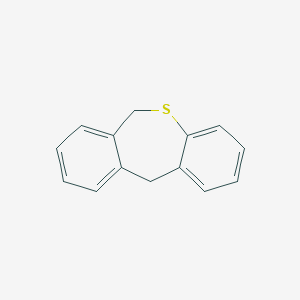
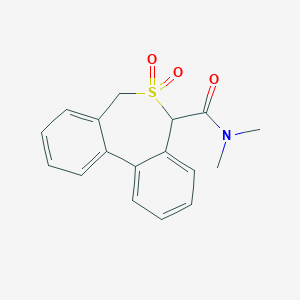
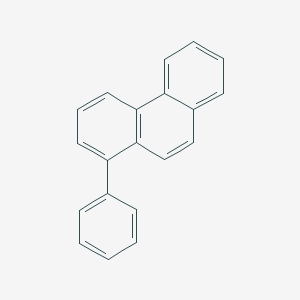
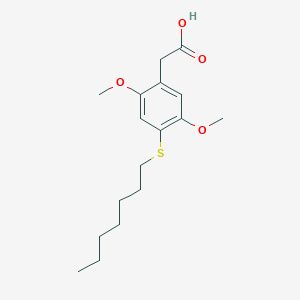
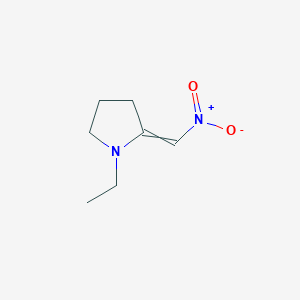
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
